molecular formula C33H37ClN4O4 B12419164 Vasopressin V2 receptor antagonist 1

Vasopressin V2 receptor antagonist 1

Cat. No.: B12419164
M. Wt: 589.1 g/mol
InChI Key: CEPCBRWQBCKEPG-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Vasopressin V2 receptor antagonist 1 involves several steps, starting from the modification of specific chemical structures. One common method involves the use of benzodiazepine derivatives. For instance, lixivaptan, a selective nonpeptide V2 antagonist, is synthesized by modifying the chemical structure of benzodiazepine. The synthetic route includes regioselective sulfonation, O-methylation, and amidation . Industrial production methods often involve high-performance liquid chromatography (HPLC) for purification and validation .

Chemical Reactions Analysis

Vasopressin V2 receptor antagonist 1 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. .

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Mechanism of Action

Vasopressin V2 receptor antagonist 1 exerts its effects by selectively binding to the V2 receptors in the renal collecting ducts. By blocking the action of vasopressin, it prevents the insertion of aquaporin channels into the luminal membranes, thereby inhibiting water reabsorption. This leads to increased excretion of free water and normalization of plasma osmolality and serum sodium concentration .

Comparison with Similar Compounds

Vasopressin V2 receptor antagonist 1 is unique in its selectivity for the V2 receptors. Similar compounds include:

These compounds share similar mechanisms of action but may differ in their pharmacokinetic properties and clinical applications.

Biological Activity

Vasopressin, a neurohypophyseal peptide hormone, plays a crucial role in regulating water homeostasis through its action on the vasopressin V2 receptor (V2R) located primarily in the kidneys. The V2R is responsible for mediating the osmotic effects of vasopressin, particularly in the reabsorption of water by promoting the trafficking of aquaporin-2 (AQP2) water channels to the apical membrane of collecting duct cells. This article focuses on the biological activity of "Vasopressin V2 receptor antagonist 1" (also known as SR121463A), exploring its mechanisms, effects, and clinical implications.

Vasopressin binds to V2 receptors, activating a G-protein coupled receptor pathway that stimulates adenylate cyclase, leading to increased intracellular cyclic AMP (cAMP) levels. This activation subsequently promotes the phosphorylation of AQP2, facilitating water reabsorption in renal collecting ducts . The antagonist SR121463A blocks this interaction, inhibiting the downstream signaling that leads to water retention.

Key Features of V2R Activation

  • Location : Found predominantly in renal collecting ducts.
  • Function : Mediates water reabsorption and sodium balance.
  • Signal Transduction : Involves Gs protein activation and cAMP increase.

Biological Activity and Efficacy

In Vitro Studies : Research has demonstrated that SR121463A effectively antagonizes the relaxant effects of desmopressin, a potent V2R agonist. This indicates that SR121463A can block vasopressin-induced physiological responses . In binding assays, it has shown high affinity for V2 receptors, confirming its potential as a therapeutic agent.

In Vivo Studies : In animal models, SR121463A has exhibited significant diuretic activity, suggesting its utility in conditions characterized by fluid overload or hyponatremia. For instance, studies have shown that administration of this antagonist leads to increased urine output and decreased plasma vasopressin levels .

Clinical Applications

Vasopressin V2 receptor antagonists like SR121463A are primarily investigated for their therapeutic potential in treating:

  • Hyponatremia : A condition characterized by low sodium levels in the blood.
  • Heart Failure : Where fluid overload is a common complication.
  • Polycystic Kidney Disease : To manage symptoms related to fluid retention.

Case Studies

  • Hyponatremia Management : A clinical trial involving patients with hyponatremia demonstrated that treatment with SR121463A resulted in significant increases in serum sodium levels compared to placebo .
  • Heart Failure Patients : In patients with heart failure, administration of SR121463A led to improved diuresis and reduced symptoms associated with fluid overload, highlighting its potential as a therapeutic option in this population .

Summary of Research Findings

Study FocusFindings
In Vitro Binding AffinityHigh affinity for V2 receptors confirmed through binding assays.
Diuretic EffectSignificant increases in urine output observed in animal models and clinical trials.
Hyponatremia TreatmentEffective in raising serum sodium levels in patients with hyponatremia.
Heart Failure ImpactImproved management of fluid overload symptoms in heart failure patients.

Properties

Molecular Formula

C33H37ClN4O4

Molecular Weight

589.1 g/mol

IUPAC Name

N-[4-[7-chloro-5-[(3-morpholin-4-yl-3-oxopropyl)amino]-2,3,4,5-tetrahydro-1-benzazepine-1-carbonyl]-3-methylphenyl]-2-methylbenzamide

InChI

InChI=1S/C33H37ClN4O4/c1-22-6-3-4-7-26(22)32(40)36-25-10-11-27(23(2)20-25)33(41)38-15-5-8-29(28-21-24(34)9-12-30(28)38)35-14-13-31(39)37-16-18-42-19-17-37/h3-4,6-7,9-12,20-21,29,35H,5,8,13-19H2,1-2H3,(H,36,40)

InChI Key

CEPCBRWQBCKEPG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)C(=O)N3CCCC(C4=C3C=CC(=C4)Cl)NCCC(=O)N5CCOCC5)C

Origin of Product

United States

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